molecular formula C6H9NO2 B8344534 Isobutyl cyanoformate

Isobutyl cyanoformate

Cat. No. B8344534
M. Wt: 127.14 g/mol
InChI Key: POLNWDMPWGSTFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04539422

Procedure details

The solution prepared in part A containing ethyl azidoacetate/Aliquat 336/methylene chloride totaling approximately 120 ml. in volume was cooled to approximately -5° C. in a 500 ml. round bottom 3-neck flask. When the solution reached -5° C., 69 grams (0.50 moles) of 99% pure isobutyl chloroformate (Aldrich) was added to the reaction mixture. The mixture was again allowed to cool to -5° C. whereupon 150 grams of crushed ice was next added to the well stirred reaction mixture. While maintaining the temperature of the reaction mixture at -5° C., 26.91 grams (0.55 moles) of sodium cyanide was added. After 30 minutes the phases were separated and the upper aqueous layer was washed twice with 5 ml. portions of methylene chloride and discarded. The methylene chloride extracts and separated organic phase were combined and stirred with silica gel at 0° C. for approximately 30 minutes. The mixture was filtered and the residue washed three times with 10 ml. aliquots of methylene chloride. The filtrate was returned to a 250 ml. round bottom 3-neck flask and distilled to recover approximately 110 ml. of methylene chloride.
Quantity
69 g
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
150 g
Type
reactant
Reaction Step Two
Quantity
26.91 g
Type
reactant
Reaction Step Three
Name
ethyl azidoacetate Aliquat 336 methylene chloride
Quantity
120 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]([O:4][CH2:5][CH:6]([CH3:8])[CH3:7])=[O:3].[C-:9]#[N:10].[Na+]>N(CC(OCC)=O)=[N+]=[N-].CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)C.[Cl-].C(Cl)Cl>[C:9]([C:2]([O:4][CH2:5][CH:6]([CH3:8])[CH3:7])=[O:3])#[N:10] |f:1.2,3.4.5.6|

Inputs

Step One
Name
Quantity
69 g
Type
reactant
Smiles
ClC(=O)OCC(C)C
Step Two
Name
ice
Quantity
150 g
Type
reactant
Smiles
Step Three
Name
Quantity
26.91 g
Type
reactant
Smiles
[C-]#N.[Na+]
Step Four
Name
ethyl azidoacetate Aliquat 336 methylene chloride
Quantity
120 mL
Type
solvent
Smiles
N(=[N+]=[N-])CC(=O)OCC.CCCCCCCC[N+](C)(CCCCCCCC)CCCCCCCC.[Cl-].C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reached -5° C.
ADDITION
Type
ADDITION
Details
was next added to the well
CUSTOM
Type
CUSTOM
Details
reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
While maintaining the temperature of the reaction mixture at -5° C.
CUSTOM
Type
CUSTOM
Details
After 30 minutes the phases were separated
Duration
30 min
WASH
Type
WASH
Details
the upper aqueous layer was washed twice with 5 ml
CUSTOM
Type
CUSTOM
Details
The methylene chloride extracts and separated organic phase
STIRRING
Type
STIRRING
Details
stirred with silica gel at 0° C. for approximately 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the residue washed three times with 10 ml
DISTILLATION
Type
DISTILLATION
Details
round bottom 3-neck flask and distilled
CUSTOM
Type
CUSTOM
Details
to recover approximately 110 ml

Outcomes

Product
Name
Type
Smiles
C(#N)C(=O)OCC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.